Product packaging for 5'-Deoxythymidine(Cat. No.:CAS No. 3458-14-8)

5'-Deoxythymidine

Cat. No.: B1662676
CAS No.: 3458-14-8
M. Wt: 226.23 g/mol
InChI Key: UGUILUGCFSCUKR-GJMOJQLCSA-N
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Description

Historical Context of Deoxythymidine Research

The study of nucleoside analogs gained significant momentum in the mid-20th century, driven by the quest for antiviral and anticancer agents. Following the elucidation of the DNA double helix, researchers began to synthesize and investigate modified nucleosides to understand and interfere with nucleic acid synthesis. The synthesis of analogs like 5'-Amino-5'-deoxythymidine (B1215968) in the 1980s highlights the focus on modifying the 5' position of thymidine (B127349) to create compounds with specific biological activities. nih.govnih.gov These early studies on 5'-modified analogs paved the way for understanding how such changes affect enzymatic processes like phosphorylation.

Research into compounds like 3'-azido-3'-deoxythymidine (AZT) further underscored the therapeutic potential of nucleoside analogs that could act as chain terminators in DNA synthesis. sciencesnail.comdrugbank.com Within this scientific landscape, 5'-Deoxythymidine was developed and studied as a research tool. Its synthesis provided a specific probe to investigate the crucial role of the 5'-hydroxyl group in the metabolic pathways of nucleosides, particularly the initial phosphorylation step required for their incorporation into DNA. ffame.orgnih.gov

Foundational Significance of this compound as a Deoxynucleoside

The foundational significance of this compound lies in its specific structural modification. In normal DNA synthesis, the 5'-hydroxyl group of a deoxynucleoside like thymidine is essential for phosphorylation by kinases. patsnap.comwikipedia.org Thymidine is first converted to thymidine monophosphate (dTMP), then to diphosphate (B83284) (dTDP), and finally to thymidine triphosphate (dTTP). DNA polymerases then use dTTP as a substrate to build the DNA chain. sciencesnail.com

Because this compound lacks the 5'-hydroxyl group, it cannot be phosphorylated by thymidine kinase or other kinases. nih.gov This makes it biologically inert in terms of DNA polymerization. However, its structural similarity to thymidine allows it to be recognized and transported into cells by the same nucleoside transporter systems. This unique combination of properties—cellular uptake without subsequent incorporation into DNA—makes it an ideal negative control and competitive inhibitor for studying nucleoside metabolism and transport.

Overview of this compound's Central Role in Nucleic Acid Biochemistry

The primary role of this compound in nucleic acid biochemistry is that of a competitive inhibitor. It is readily transported into cells via nucleoside importers, where it can compete with natural thymidine for the active site of thymidine kinase. patsnap.com By binding to the enzyme, it prevents the phosphorylation of actual thymidine, thereby depleting the pool of dTTP available for DNA synthesis. This inhibitory action can halt the proliferation of cells that are actively dividing.

This mechanism has been utilized in various research settings. For instance, it has been employed in studies of antiviral and anticancer therapies to understand the mechanisms of nucleoside-based drugs. pnas.orgnih.gov Furthermore, its ability to competitively inhibit thymidine uptake has made it a useful compound for studying the kinetics and specificity of nucleoside transport mechanisms across cell membranes. Its antibacterial properties against organisms like Bacillus subtilis and Staphylococcus aureus are also a result of its interference with essential nucleic acid precursor pathways.

Chemical Properties of this compound

PropertyValue
CAS Number 3458-14-8
Molecular Formula C₁₀H₁₄N₂O₄
Molecular Weight 226.23 g/mol
IUPAC Name 1-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione
Melting Point 192-193 °C
SMILES C[C@@H]1C@HO

Comparative Analysis: this compound vs. Thymidine

FeatureThis compound Thymidine (Deoxythymidine)
Structure at 5' Position Hydrogen (H)Hydroxyl Group (-OH)
Phosphorylation Cannot be phosphorylated.Phosphorylated to dTMP, dTDP, and dTTP. wikipedia.org
Role in DNA Synthesis Acts as a competitive inhibitor of thymidine kinase. patsnap.comA fundamental building block incorporated into DNA. sciencesnail.com
Primary Biological Function Research tool to study nucleoside transport and metabolism.Carrier of genetic information in DNA. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O4 B1662676 5'-Deoxythymidine CAS No. 3458-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-5-4-12(10(15)11-9(5)14)8-3-7(13)6(2)16-8/h4,6-8,13H,3H2,1-2H3,(H,11,14,15)/t6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUILUGCFSCUKR-GJMOJQLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188127
Record name 5'-Deoxythymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3458-14-8
Record name 5'-Deoxythymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Deoxythymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of 5 Deoxythymidine and Its Nucleotides

Salvage Pathways of 5'-Deoxythymidine Metabolism

Interconversion with Related Deoxynucleosides and Nucleotides

While phosphorylation of this compound by thymidine (B127349) kinases is not a viable pathway, other enzymatic reactions can lead to its formation or conversion. These interconversions are critical for nucleoside metabolism and recycling.

The de novo synthesis of dTMP involves pathways that are separate from the direct utilization of thymidine or its analogs. A key step in this process is the formation of deoxyuridine monophosphate (dUMP). In many organisms, this is achieved through the deamination of deoxycytidine nucleotides. Deoxycytidylate (dCMP) deaminase catalyzes the conversion of dCMP to dUMP. This pathway is a significant source of dUMP for subsequent methylation by thymidylate synthase to form dTMP. There is no evidence to suggest that this compound is an intermediate or product in this deaminase-mediated pathway.

A significant pathway for the synthesis and interconversion of deoxynucleosides involves the enzyme Nucleoside 2'-deoxyribosyltransferase (NDT). wikipedia.org This enzyme catalyzes the transfer of the 2'-deoxyribose moiety between a purine (B94841) or pyrimidine (B1678525) base and a deoxynucleoside. wikipedia.org NDTs, particularly class II enzymes found in Lactobacillus species, can transfer deoxyribose between either purines or pyrimidines, making them versatile biocatalysts for creating novel nucleoside analogs. ebi.ac.ukrsc.org

Research has demonstrated that NDTs can be used for the synthesis of this compound. For example, the NDT from Bacillus psychrosaccharolyticus (BpNDT) can catalyze the formation of 2'-deoxythymine (an alternative name for this compound) using 2'-deoxyadenosine (B1664071) as the deoxyribose donor and thymine (B56734) as the acceptor base. acs.org This transglycosylation reaction provides a direct enzymatic route for the synthesis of this compound from precursor bases and deoxynucleosides. rsc.orgnih.gov

Table 3: Example of Nucleoside Deoxyribosyltransferase (NDT) Catalyzed Reaction

EnzymeReactionReference
Nucleoside 2'-deoxyribosyltransferase (NDT)2'-deoxy-D-ribosyl-base₁ + base₂ ⇌ 2'-deoxy-D-ribosyl-base₂ + base₁ wikipedia.org
BpNDT2'-deoxyadenosine + thymine → this compound + adenine (B156593) acs.org

Catabolism and Degradation Pathways of this compound

Specific catabolic pathways for this compound have not been extensively characterized, likely because it is not a common endogenous metabolite. However, the degradation pathways of thymidine and other pyrimidine nucleosides can provide a probable model. The primary enzyme in thymidine catabolism is thymidine phosphorylase, which cleaves the N-glycosidic bond to yield thymine and 2-deoxyribose-1-phosphate. If this compound were a substrate for a similar phosphorylase, it would be degraded to thymine and a modified sugar.

The resulting pyrimidine base, thymine, would then enter the general pyrimidine degradation pathway. The rate-limiting enzyme in this pathway is dihydropyrimidine (B8664642) dehydrogenase (DPD), which reduces the pyrimidine ring. researchgate.netecancer.org This enzyme is responsible for the catabolism of over 80% of the anticancer drug 5-fluorouracil (B62378) (5-FU), converting it to inactive metabolites. nih.govcancernetwork.com It is plausible that thymine released from the breakdown of this compound would be similarly catabolized by DPD and subsequent enzymes.

In addition to enzymatic degradation, nucleoside analogs can undergo chemical decomposition. For instance, 5-aza-2'-deoxycytidine is known to be chemically unstable, degrading through hydrolytic opening of its triazine ring. nih.govoup.com While the stability of this compound has not been detailed to the same extent, such non-enzymatic degradation pathways could also contribute to its breakdown under physiological conditions.

Enzymatic Mechanisms of Deoxythymidine Breakdown (e.g., Thymidine Phosphorylase)

The catabolism of this compound (commonly known as deoxythymidine) is a critical process in nucleotide metabolism, primarily orchestrated by the enzyme thymidine phosphorylase (TP). nih.gov This enzyme is a key player in the pyrimidine salvage pathway, which allows cells to recycle nucleosides from DNA degradation. wikipedia.org Although the reaction catalyzed by thymidine phosphorylase is reversible, its primary metabolic role is catabolic. nih.gov

Thymidine phosphorylase catalyzes the phosphorolysis of deoxythymidine into thymine and 2-deoxy-α-D-ribose-1-phosphate. nih.gov This reaction also applies to deoxyuridine, which is converted to uracil (B121893) and the same sugar phosphate (B84403). nih.gov The mechanism is sequential, meaning the phosphate molecule binds to the enzyme before deoxythymidine does. wikipedia.org Following the binding of deoxythymidine in a high-energy conformation, the glycosidic bond is weakened, allowing the phosphate to attack the C1 position of the ribose ring. wikipedia.org This results in the separation of the thymine base and the formation of 2-deoxy-α-D-ribose-1-phosphate. wikipedia.orgnih.gov

The enzyme can also function as a deoxyribosyl transferase, transferring the deoxyribosyl group from a pyrimidine nucleoside to another pyrimidine base to create a new nucleoside. nih.gov In human leukocytes, the synthesis of deoxythymidine from thymine is mediated by both pyrimidine deoxyribosyl transferase and deoxythymidine phosphorylase activities, which are likely functions of the same protein. semanticscholar.org

Compound NameRole in Pathway
This compoundSubstrate for Thymidine Phosphorylase
ThymineProduct of Deoxythymidine catabolism
2-deoxy-α-D-ribose-1-phosphateProduct of Deoxythymidine catabolism
PhosphateCo-substrate for Thymidine Phosphorylase
Thymidine PhosphorylaseEnzyme catalyzing the breakdown

Biological Significance of Catabolic Regulation

The regulation of deoxythymidine catabolism is of significant biological importance, influencing cellular processes ranging from basic nucleotide homeostasis to complex physiological and pathological phenomena like angiogenesis and cancer progression.

The primary function of thymidine phosphorylase is its role in the pyrimidine salvage pathway. nih.gov This pathway is a crucial recycling mechanism that allows cells to conserve energy by reusing nucleosides derived from the breakdown of nucleic acids. frontiersin.org By converting deoxythymidine back into thymine, the cell can either further degrade the base or reutilize it for the synthesis of new nucleotides. frontiersin.orgnih.gov This regulation helps maintain a balanced pool of deoxynucleotide triphosphates (dNTPs), which is essential for the fidelity of DNA replication. frontiersin.org

Beyond its metabolic housekeeping role, thymidine phosphorylase has been identified as an angiogenic factor, identical to platelet-derived endothelial cell growth factor (PD-ECGF). nih.gov Its angiogenic activity is dependent on its enzymatic function. nih.gov The breakdown of deoxythymidine produces 2-deoxy-D-ribose (after dephosphorylation of 2-deoxy-D-ribose-1-phosphate), which acts as a chemoattractant and stimulates the migration of endothelial cells, a key step in the formation of new blood vessels. nih.govwikipedia.org This has implications in physiological processes like the menstrual cycle and in pathological conditions such as tumor growth, where angiogenesis is essential for supplying nutrients to the growing tumor. nih.govwikipedia.org

Dysregulation of thymidine phosphorylase activity is associated with several diseases. Overexpression of the enzyme is found in various solid tumors and is often linked to a poor prognosis. nih.gov Conversely, genetic variations in the TYMP gene, which encodes thymidine phosphorylase, are associated with Mitochondrial Neuro-Gastrointestinal Encephalomyopathy (MNGIE), a severe autosomal recessive disorder. wikipedia.org This highlights the critical importance of tightly regulating deoxythymidine catabolism for normal cellular and organismal function.

Cellular Permeation and Transport Mechanisms of 5 Deoxythymidine

Nucleoside Transporter Systems Involved in 5'-Deoxythymidine Uptake

The cellular uptake of this compound is partially mediated by nucleoside transporter (NT) systems. nih.gov These integral membrane proteins are responsible for translocating natural nucleosides and a wide array of nucleoside analogs across cellular membranes. nih.govahajournals.org The two major families of nucleoside transporters are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). wikipedia.org Studies on the transport of this compound in human erythrocytes have shown that its uptake is nonconcentrative, indicating that the transport process does not move the molecule against a concentration gradient. nih.gov This characteristic is a hallmark of the equilibrative transporter family. nih.gov

Carrier-mediated transport involves the binding of a molecule to a specific protein transporter on one side of the membrane, followed by a conformational change in the protein that releases the molecule on the other side. nih.govyoutube.com This mode of transport is saturable, meaning there is a maximum rate of transport that is reached when all available transporters are occupied. nih.gov Investigations into this compound's influx into human erythrocytes revealed a saturable component, confirming its reliance on carrier-mediated transport mechanisms, particularly at lower micromolar concentrations. nih.gov

Equilibrative Nucleoside Transporters (ENTs), part of the SLC29 protein family, are facilitative transporters that move nucleosides down their concentration gradient. nih.govahajournals.org The transport of this compound is facilitated by these ENTs. nih.gov The modification at the 5' position, specifically the absence of the hydroxyl group found in natural thymidine (B127349), impacts its interaction with the transporter. This structural change results in a threefold reduction in binding affinity to the nucleoside transporter compared to thymidine. nih.gov

Kinetic analysis has been used to characterize this interaction. The Michaelis-Menten constant (Km), which represents the substrate concentration at which the transport rate is half of its maximum, provides insight into the affinity of the transporter for its substrate.

Kinetic Parameters of Nucleoside Transport in Human Erythrocytes
CompoundKm (µM)Cell SystemReference
This compound (5'-ddThd)200Human Erythrocytes nih.gov
Thymidine (dThd)60Human Erythrocytes nih.gov

The specificity of carrier-mediated transport can be demonstrated by competitive inhibition, where molecules structurally similar to the substrate compete for the same binding site on the transporter protein. nih.gov The transport of this compound via the nucleoside transporter is subject to such inhibition. nih.gov Natural nucleosides and their analogs can act as competitors. For instance, the influx of this compound is competitively inhibited by thymidine and 5-iodo-2'-deoxyuridine. nih.gov

Conversely, this compound itself can act as a competitive inhibitor for the transport of other nucleosides. It has been shown to competitively inhibit the influx of thymidine into human erythrocytes. nih.gov The inhibition constant (Ki) quantifies the concentration of the inhibitor required to produce half-maximum inhibition, with a lower Ki value indicating a more potent inhibitor.

Competitive Inhibition of Nucleoside Transport in Human Erythrocytes
Transported SubstrateInhibitorKi (µM)Reference
This compoundThymidine86 nih.gov
This compound5-Iodo-2'-deoxyuridine84 nih.gov
ThymidineThis compound150 nih.gov

Carrier-Mediated Transport Mechanisms

Non-Facilitated Diffusion Across Cellular Membranes

In addition to carrier-mediated transport, this compound permeates cellular membranes via non-facilitated (or passive) diffusion. nih.gov This mechanism does not involve transport proteins; instead, the molecule dissolves directly into the phospholipid bilayer and diffuses across it, driven by the concentration gradient. nih.gov This mode of entry is particularly significant for small, relatively hydrophobic molecules. nih.gov

The ability of this compound to utilize this pathway is enhanced by its chemical structure. The replacement of the 5'-hydroxyl group with a hydrogen atom increases the molecule's lipophilicity, as indicated by a large increase in its octanol/buffer partition coefficient. nih.gov This greater lipid solubility facilitates its passage through the hydrophobic core of the cell membrane. nih.gov At higher permeant concentrations (above 1.0 mM), the influx rate of this compound becomes linearly dependent on its concentration and is insensitive to nucleoside transport inhibitors, which are key characteristics of non-facilitated diffusion. nih.gov

Factors Influencing Cellular Uptake Kinetics and Bioavailability

Permeant Concentration: The relative contribution of carrier-mediated transport versus non-facilitated diffusion is highly dependent on the extracellular concentration of this compound. At low, micromolar concentrations, the high-affinity nucleoside transporter system plays a significant role. nih.gov As the concentration increases into the millimolar range, this system becomes saturated, and non-facilitated diffusion becomes the dominant mechanism of uptake. nih.gov

Molecular Structure and Lipophilicity: The absence of the 5'-hydroxyl group is a critical structural feature. It significantly increases the octanol/buffer partition coefficient, thereby enhancing the rate of non-facilitated diffusion across the cell membrane. nih.gov However, this same structural change diminishes the molecule's affinity for the nucleoside transporter, reducing the efficiency of the carrier-mediated pathway. nih.gov

Presence of Competing Nucleosides: The bioavailability of this compound via the transporter-mediated route can be reduced by the presence of other nucleosides that compete for the same transport proteins. nih.gov As shown in studies with human erythrocytes, natural nucleosides like thymidine can competitively inhibit the uptake of this compound, thereby affecting its intracellular accumulation when transported by this mechanism. nih.gov

Derivatives and Analogs of 5 Deoxythymidine: Design, Synthesis, and Biological Activity

Classification and Structural Modifications of 5'-Deoxythymidine Analogs

The classification of this compound analogs is primarily based on the nature of the chemical modifications introduced to the parent molecule. These modifications are strategically placed to alter the compound's biological properties, such as its ability to be incorporated into DNA or to inhibit specific enzymes. The most common modifications involve substitutions at the 5-position of the pyrimidine (B1678525) ring or at the 5'-position of the deoxyribose sugar.

Halogenated this compound Analogs (e.g., BrdU, EdU)

Halogenated analogs of thymidine (B127349) are widely used to tag and characterize dividing cells by being incorporated into newly synthesized DNA. nih.gov The substitution of the methyl group at the 5-position of the pyrimidine ring with a halogen atom is a key structural feature of these compounds. bio-rad-antibodies.com

5-Bromo-2'-deoxyuridine (B1667946) (BrdU) is a synthetic nucleoside analog of thymidine that can be incorporated into DNA during the S phase of the cell cycle. nih.govwikipedia.org Its detection has historically relied on specific antibodies, a process that requires DNA denaturation to allow antibody access. nih.govnih.gov This can disrupt cellular and protein structures, limiting some experimental applications. nih.gov Other halogenated derivatives, such as 5-chloro-2'-deoxyuridine (B16210) (CldU) and 5-iodo-2'-deoxyuridine (IdU), function similarly and can be detected with specific antibodies, allowing for multiplexed analysis of cell proliferation. nih.govbio-rad-antibodies.com

A significant advancement in this class is 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which replaces the 5-methyl group with a terminal alkyne group. nih.govapexbt.com This modification allows for detection via a copper-catalyzed "click chemistry" reaction with a fluorescent azide (B81097) probe. nih.govnih.gov This detection method is rapid and does not require harsh DNA denaturation, thus preserving the integrity of cellular structures and allowing for a broader range of experimental assays. nih.govapexbt.com While BrdU and EdU are structurally similar, their detection methods represent a significant divergence in technique. nih.gov EdU is considered the preferable analog for short pulse-labeling experiments due to higher incorporation efficiency and sensitivity in many cell types. nih.gov

Table 1: Comparison of Common Halogenated and Ethynyl Thymidine Analogs

AnalogAbbreviationStructural Modification (at C5)Detection MethodKey Feature
5-Bromo-2'-deoxyuridineBrdUBromine atomAntibody-based (requires DNA denaturation)Widely used for cell proliferation studies. nih.govwikipedia.org
5-Chloro-2'-deoxyuridineCldUChlorine atomAntibody-basedUsed for dual-labeling studies with other analogs. nih.govbio-rad-antibodies.com
5-Iodo-2'-deoxyuridineIdUIodine atomAntibody-basedUsed for dual-labeling studies. nih.govbio-rad-antibodies.com
5-Ethynyl-2'-deoxyuridineEdUTerminal alkyne groupClick Chemistry (no denaturation required)Rapid, sensitive, and preserves cellular integrity. nih.govapexbt.com

Amino- and Azido-Substituted this compound Analogs

Modifications at the 5'-position of the deoxyribose moiety, such as the introduction of amino and azido (B1232118) groups, create another important class of this compound analogs. These substitutions can confer significant biological activities, particularly antiviral properties.

The synthesis of 5'-amino-2',5'-dideoxyuridine (B8528164) derivatives of 5-chloro, 5-bromo, and 5-iodo-2'-deoxyuridine has been reported. nih.gov These compounds have demonstrated antiviral activity against herpes simplex virus without inhibiting the growth of certain murine and monkey cell lines in culture. nih.gov For instance, 5'-amino-5'-deoxythymidine (B1215968) has been studied for its effect on herpes simplex virus type 1, where its antiviral activity is related to its incorporation into the viral DNA. acs.org

5'-azido-5'-deoxyribonucleosides are key precursors for synthesizing these 5'-amino analogs, typically through the reduction of the azide group. mdpi.com The azido group itself is a valuable functional group due to its unique chemical characteristics, making these analogs useful in various applications, including the solid-phase synthesis of modified ribonucleic acids. mdpi.com For example, 5'-azido-2',5'-dideoxyuridine (B8305447) derivatives have been synthesized as intermediates for producing the corresponding amino compounds. nih.gov

Table 2: Examples of Amino- and Azido-Substituted this compound Analogs

Analog NameSubstitutionPrecursorReported Biological Activity
5-Chloro-5'-amino-2',5'-dideoxyuridine (ACIU)5'-amino, 5-chloro5-Chloro-5'-azido-2',5'-dideoxyuridineAntiviral (Herpes Simplex Virus). nih.gov
5-Bromo-5'-amino-2',5'-dideoxyuridine (ABrU)5'-amino, 5-bromoSynthesized via halogenation of 5'-amino-2',5'-dideoxyuridine. nih.govAntiviral (Herpes Simplex Virus). nih.gov
5-Iodo-5'-amino-2',5'-dideoxyuridine (AIU)5'-amino, 5-iodoSynthesized via halogenation of 5'-amino-2',5'-dideoxyuridine. nih.govAntiviral (Herpes Simplex Virus). nih.gov
5'-Azido-5'-deoxythymidine5'-azidoN/APrecursor for 5'-amino analogs and other derivatives. acs.orgmdpi.com

Other Chemically Modified this compound Analogs (e.g., Sulfur Functionality)

Beyond halogenation and amino/azido substitutions, other chemical modifications have been explored to create novel this compound analogs. The introduction of sulfur-containing functional groups represents one such area of investigation. Sulfonyl or sulfonamide moieties are known to impart a wide range of pharmacological properties. nih.gov

Research into 5-position modified 2'-deoxyuridine (B118206) derivatives bearing a protected thiol group has been conducted to enzymatically incorporate sulfur functionality into DNA. nih.gov In these studies, various DNA polymerases were tested for their ability to incorporate these analogs, which carry a protected thiol group attached via different linkers. nih.gov The stability of these thiol-bearing derivatives was found to be a critical factor, with some structures showing less than satisfactory stability. nih.gov However, the combination of a specific polymerase from Pyrococcus woesei (Pwo) with a particular sulfur-containing linker supported PCR amplification, indicating potential for use in in vitro selection experiments. nih.gov Interestingly, some polymerases, like Pwo and Pfu, even showed a preference for the sulfur-modified triphosphate over the natural thymidine triphosphate (TTP). nih.gov

Another modification involves the replacement of the 5'-oxygen atom with a methylene (B1212753) group directly bonded to phosphorus, creating 5'-deoxy-5'-methylphosphonate linked thymidine oligonucleotides. nih.gov These "5'-methylenephosphonate analogues" have been synthesized using specific phosphonate (B1237965) protecting groups to facilitate the formation of the internucleosidic bond. nih.gov

Synthetic Methodologies for Novel this compound Analogs

The creation of novel this compound analogs relies on a variety of synthetic methodologies tailored to introduce specific chemical modifications.

A common strategy for creating 5-position modified analogs involves palladium(0)-catalyzed coupling reactions. oup.com This method is used to attach various functional units to 5-iodo-2'-deoxyuridine, serving as a versatile starting point for derivatives with appended functionalities, including those with sulfur-containing linkers. oup.com

For the synthesis of 5'-azido-5'-deoxyribonucleosides, a one-pot methodology has been developed that serves as a tractable alternative to more complex reactions like the Mitsunobu reaction. mdpi.com This method typically involves treating a protected nucleoside with triphenylphosphine (B44618) (PPh₃), carbon tetrabromide (CBr₄), and sodium azide (NaN₃) in a solvent like anhydrous DMF, followed by heating. mdpi.com The resulting 5'-azido analogs can then be converted to 5'-amino derivatives through reduction, for example, via a Staudinger reaction. nih.govmdpi.com

The synthesis of 5'-haloacetamido-5'-deoxythymidines, which act as inhibitors of thymidylate synthase, has also been described. nih.gov Similarly, the synthesis of 5'-amino derivatives of halogenated 2'-deoxyuridines has been achieved by first preparing 5'-O-p-tolylsulfonyl derivatives, converting them to the corresponding 5'-azido compounds, and then reducing the azido group. nih.gov

For 5'-methylenephosphonate analogues, a method has been developed that uses a specific phosphonate protecting group (4-methoxy-1-oxido-2-picolyl) and a condensing agent (2,4,6-triisopropylbenzenesulfonyl chloride) to efficiently form the desired internucleosidic bonds. nih.gov

Enzymatic Interactions and Selectivity of this compound Analogs

The biological activity of this compound analogs is intrinsically linked to their interactions with various cellular and viral enzymes. The selectivity of these analogs for specific enzymes, such as viral versus human kinases, is a critical factor in their therapeutic potential.

For instance, 5'-ethynylthymidine (B1229574) is a potent and selective inhibitor of herpes simplex virus type 1 (HSV-1)-induced thymidine kinase, with much lower activity against the human cytosolic form of the enzyme. nih.govnih.gov This selectivity is crucial for antiviral drug design. The ability of DNA polymerases to incorporate modified nucleosides is another key interaction. Studies with 5-position modified 2'-deoxyuridine derivatives carrying thiol groups have shown that different polymerases exhibit varying abilities to accept these unnatural substrates. nih.gov Some polymerases from evolutionary family B, such as Pwo and Pfu, were found to prefer the modified triphosphate over the natural TTP in competition studies. nih.govoup.com

The design of analogs can also target enzymes that are overexpressed in cancer cells. nih.gov Thymidine kinases (TKs) are considered potential targets for anticancer therapy due to their elevated expression in malignant cells. nih.gov Novel analogs are designed to be selectively processed by these enzymes in cancer cells, leading to targeted cytotoxicity. nih.gov

Inhibition of Key Metabolic Enzymes (e.g., Thymidylate Synthase, Thymidine Kinase)

A primary mechanism of action for many this compound analogs is the inhibition of key enzymes involved in nucleotide metabolism, such as thymidylate synthase (TS) and thymidine kinase (TK).

Thymidylate Synthase (TS) Inhibition: Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential step in the de novo synthesis of DNA precursors. researchgate.netnih.gov Inhibition of TS leads to a depletion of dTMP, which in turn causes DNA damage and cell death. researchgate.netsemanticscholar.org

Several this compound analogs are potent TS inhibitors. 5'-Haloacetamido-5'-deoxythymidines, including 5'-bromoacetamido-5'-deoxythymidine (BAT), have been shown to be specific, irreversible inhibitors of TS. nih.gov BAT acts as a competitive inhibitor with respect to the natural substrate dUMP. nih.gov The inhibitory potency of these haloacetamido compounds correlates with their cytotoxicity. nih.gov Another well-known TS inhibitor is 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), the active metabolite of the anticancer drug 5-fluorouracil (B62378) (5-FU). researchgate.netsemanticscholar.org FdUMP forms a stable ternary complex with TS and a folate cofactor, blocking the enzyme's active site. researchgate.netnih.gov

Thymidine Kinase (TK) Inhibition: Thymidine kinase is an enzyme that phosphorylates thymidine and its analogs, a crucial step for their incorporation into DNA or for their activation as therapeutic agents. patsnap.com Inhibiting TK can disrupt DNA synthesis, making it a target for antiviral and anticancer drugs. patsnap.com Viral TKs often differ significantly from their human counterparts, allowing for the development of selective inhibitors. nih.gov

The thymidine analog 5'-ethynylthymidine is a powerful inhibitor of HSV-1-induced TK, with a Ki value of 0.09 µM, while showing no significant inhibition of human cytosolic TK. nih.govnih.gov This inhibition leads to a drastic reduction in the cellular pool of dTTP in HSV-1 infected cells. nih.govnih.gov Other 5'-deoxy-5'-halogeno pyrimidine nucleosides have also been investigated as inhibitors of thymidylate kinase. nih.gov

Table 3: Inhibition of Key Metabolic Enzymes by this compound Analogs

AnalogTarget EnzymeType of InhibitionInhibition Constant (Ki)Reference
5'-Bromoacetamido-5'-deoxythymidine (BAT)Thymidylate SynthaseCompetitive, Irreversible5.4 µM (competitive Ki), 6.6 µM (inactivation Ki) nih.gov
5'-EthynylthymidineHerpes Simplex Virus Type 1 Thymidine KinasePotent Inhibitor0.09 µM nih.govnih.gov
5'-EthynylthymidineHerpes Simplex Virus Type 2 Thymidine KinaseInhibitor0.38 µM nih.govnih.gov
5-Fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP)Thymidylate SynthaseMechanism-Based InhibitorForms stable ternary complex researchgate.netsemanticscholar.org

Substrate Specificity and Affinity for DNA Polymerases

The effectiveness of this compound analogs often hinges on their recognition and utilization by DNA polymerases. Research indicates that the interaction is highly specific and varies significantly between different types of polymerases, such as those from host cells versus those encoded by viruses.

Triphosphates of several 5-substituted deoxyuridine analogs, including 5-ethyl-, 5-n-propyl-, and 5-trifluorothymidine, serve as substrates for both human HeLa cell DNA polymerase beta and the DNA polymerase from herpes simplex virus type 2 (HSV-2). nih.gov However, the viral enzyme demonstrates a notably higher affinity for these analogs and for deoxythymidine triphosphate (dTTP) itself compared to the host cell's DNA polymerase beta. nih.gov Consequently, these analogs act as preferential substrates for the HSV-2 polymerase, readily substituting for the natural dTTP during in vitro DNA synthesis. nih.gov In contrast, an analog like arabinosylthymine-5'-triphosphate is incorporated by the host cell's DNA polymerase beta but acts as an inhibitor for the HSV-2 specified polymerase. nih.gov

The stereochemistry of the sugar moiety is also a critical determinant of substrate recognition. Studies on human DNA polymerases α, β, γ, δ, and ε, as well as HIV-reverse transcriptase and HSV-1 DNA polymerase, have investigated their ability to recognize D- and L-thymidine 5'-triphosphate. researchgate.net This highlights the stereospecificity of these enzymes, which is a key factor in designing effective nucleoside analogs.

Further studies have explored how modifications to the base can influence polymerase activity. For instance, 5-methyldeoxycytidine (a related pyrimidine analog) was shown to enhance the substrate activity of the Klenow fragment (exo-) of E. coli DNA polymerase I. nih.gov The triphosphate form, 5-MedCTP, was incorporated with much higher efficiency than the natural dCTP, suggesting that modifications at the 5-position can significantly alter polymerase-substrate interactions. nih.gov

The table below summarizes the differential substrate preferences of various DNA polymerases for thymidine and its analogs.

PolymeraseAnalog(s)Observed Interaction
HeLa DNA Polymerase Beta 5-substituted deoxyuridine triphosphatesSubstrate, but incorporated less readily than by viral polymerase. nih.gov
Arabinosylthymine-5'-triphosphateReadily incorporated into DNA. nih.gov
Herpes Simplex Virus Type 2 (HSV-2) DNA Polymerase 5-substituted deoxyuridine triphosphatesPreferential substrate with high affinity; readily substitutes for dTTP. nih.gov
Arabinosylthymine-5'-triphosphateInhibited the polymerase. nih.gov
Klenow Fragment (exo-) of E. coli DNA Polymerase I 5-Methyldeoxycytidine triphosphate (5-MedCTP)Incorporated with much higher efficiency than dCTP. nih.gov

Cellular and Molecular Effects of this compound Analogs

Analogs of this compound are widely used to probe and perturb DNA synthesis and cell cycle progression. nih.gov Their incorporation into newly synthesized DNA can have significant consequences, ranging from simple tagging of replicating cells to inducing replication stress and cell cycle arrest. nih.govpatsnap.com

Analogs such as 5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU) are readily incorporated into the DNA of dividing cells during the S-phase of the cell cycle. nih.gov This incorporation allows for the effective labeling and tracking of cells that are actively replicating their DNA. nih.gov However, the structural differences between the analog and natural thymidine can disrupt the normal replication process. patsnap.com EdU, for instance, is inherently cytotoxic and can cause replication fork stalling or collapse because replicative DNA polymerases may not efficiently use an EdU-containing strand as a template. mdpi.com

The incorporation of these analogs can act as a form of chain termination, disrupting the elongation of the DNA strand and leading to the premature cessation of DNA synthesis. patsnap.com This is a key mechanism behind the therapeutic effect of many nucleoside analogs in diseases characterized by rapid, abnormal cell proliferation, such as cancer. patsnap.com The disruption of DNA synthesis ultimately impacts cell cycle progression. For example, treatment of Molt-4 cells with antiviral nucleoside analogs like FLT (Alovudine) and ddC (Zalcitabine) led to a significant reduction in mitochondrial DNA synthesis and, at higher concentrations, resulted in cell death. asm.org

The table below details the observed effects of specific thymidine analogs on DNA synthesis and cell viability in experimental models.

AnalogCell Line / SystemEffect
5-Ethynyl-2'-deoxyuridine (EdU) Chinese Hamster Ovary (CHO) cellsHigher cytotoxicity than BrdU; leads to replication fork stalling or collapse. mdpi.com
5-Bromo-2'-deoxyuridine (BrdU) Chinese Hamster Ovary (CHO) cellsLess cytotoxic than EdU; cells can better tolerate its incorporation. mdpi.com
Alovudine (B1666896) (FLT) Molt-4 cellsReduced mitochondrial DNA to cellular DNA ratio by 59% at 0.05 µM. asm.org
Zalcitabine (ddC) Molt-4 cellsReduced mitochondrial DNA to cellular DNA ratio by 92% at 0.5 µM. asm.org

The incorporation of this compound analogs into the genome can be interpreted by the cell as DNA damage, triggering complex repair pathways and, ultimately, programmed cell death (apoptosis). pnas.orgpnas.org

The widely used analog EdU is a prime example. Despite its utility for labeling DNA, EdU is recognized and processed as "damage" by the nucleotide excision repair (NER) system in human cells. pnas.orgpnas.org This finding is significant because NER typically removes bulky DNA adducts. The recognition of EdU by the NER machinery can lead to a futile cycle of excision and reincorporation, culminating in the formation of DNA strand breaks and subsequent cell death. pnas.orgpnas.org This inherent toxicity makes EdU a unique tool that induces more cell death than other thymidine analogs used for studying replication. pnas.org

The genotoxic effects of EdU are more pronounced than those of the related analog BrdU. mdpi.com Studies in Chinese hamster ovary (CHO) cells have shown that EdU treatment results in greater genotoxicity and cytotoxicity. mdpi.com Cells deficient in homologous recombination repair are particularly sensitive to EdU, indicating that the damage induced by this analog requires this specific repair pathway for resolution. mdpi.com The incorporation of EdU has also been shown to induce sister chromatid exchanges and mutations. mdpi.com

This induction of DNA damage is a critical component of the mechanism of action for many nucleoside analogs used in therapy. patsnap.comnih.gov By damaging the DNA of rapidly dividing cells, these compounds can trigger apoptotic pathways, leading to the selective elimination of cancer cells or virus-infected cells. patsnap.com For example, certain deoxyadenosine (B7792050) analogs induce apoptosis in chronic lymphocytic leukemia cells not only by causing DNA damage but also by directly disrupting mitochondrial integrity, which leads to the release of pro-apoptotic proteins. nih.gov

Advanced Research Methodologies and Analytical Techniques for 5 Deoxythymidine Investigations

Assays for DNA Replication and Cell Proliferation using 5'-Deoxythymidine Analogs

Assays that measure the incorporation of thymidine (B127349) analogs into newly synthesized DNA are a cornerstone of cell proliferation research. nih.govnih.gov These techniques provide a direct measure of cells undergoing the S-phase of the cell cycle. Two of the most prominent methods involve the use of Bromodeoxyuridine (BrdU) and 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU). abcam.comlumiprobe.com

Bromodeoxyuridine (BrdU) Labeling and Immunodetection

Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine where the methyl group at the 5-position is replaced by a bromine atom. bio-rad-antibodies.comwikipedia.org During the S-phase of the cell cycle, BrdU can be incorporated into newly synthesized DNA in place of thymidine. wikipedia.orgbdbiosciences.com Once integrated, the BrdU can be detected using specific monoclonal antibodies. abcam.combio-rad-antibodies.com This allows for the identification and quantification of proliferating cells in various biological systems, including cell cultures and tissues. abcam.comnih.gov

The standard BrdU assay protocol involves several key steps:

Labeling: Cells or tissues are incubated with BrdU, which is taken up by proliferating cells and incorporated into their DNA. bdbiosciences.com

Fixation: The cells are fixed to preserve their structure.

DNA Denaturation: This is a crucial and harsh step, often involving treatment with acid or heat. abcam.combio-rad-antibodies.com It is necessary to unwind the DNA double helix to expose the incorporated BrdU, allowing the anti-BrdU antibody to access its epitope. nih.govbio-rad-antibodies.com

Immunostaining: The cells are incubated with a primary antibody specific to BrdU, followed by a secondary antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection. abcam.com

Analysis: The labeled cells can be visualized and quantified using techniques like fluorescence microscopy, flow cytometry, or ELISA. abcam.com

While BrdU has been a gold standard in proliferation assays for decades, the requirement for harsh DNA denaturation can damage cellular and protein structures, making it difficult to combine with immunofluorescence analysis for other protein targets. nih.govthermofisher.comnih.gov

5-Ethynyl-2'-deoxyuridine (EdU) Click Chemistry Assays

A more recent and advanced alternative to BrdU is 5-Ethynyl-2'-deoxyuridine (EdU). nih.govpnas.orgnih.gov EdU is a thymidine analog that contains a small, bio-orthogonal terminal alkyne group. nih.govpnas.org Like BrdU, EdU is incorporated into DNA during active synthesis. apexbt.com However, its detection method is fundamentally different and offers significant advantages.

The detection of EdU is based on a copper(I)-catalyzed azide-alkyne cycloaddition, a type of "click chemistry" reaction. lumiprobe.compnas.org The alkyne group on the incorporated EdU molecule reacts covalently with a fluorescently labeled azide (B81097) probe. nih.govnih.gov This detection method is highly efficient, sensitive, and rapid. lumiprobe.compnas.org

Key advantages of the EdU assay over the BrdU assay include:

Mild Detection Conditions: The click reaction does not require DNA denaturation, which better preserves cell morphology, DNA integrity, and antigen-binding sites for other antibodies. lumiprobe.compnas.orgthermofisher.com

Speed and Simplicity: The EdU detection protocol is significantly faster and simpler, taking only a couple of hours compared to the lengthy BrdU procedure. thermofisher.comnih.govthermofisher.com

High Sensitivity: The small size of the fluorescent azide probe allows for excellent penetration into cells and tissues, leading to high sensitivity and bright signals. pnas.orgthermofisher.com

Multiplexing Compatibility: The gentle reaction conditions make EdU assays highly compatible with the simultaneous detection of other cellular markers, such as proteins using immunofluorescence. thermofisher.comthermofisher.com

FeatureBromodeoxyuridine (BrdU) Assay5-Ethynyl-2'-deoxyuridine (EdU) Assay
Analog 5-bromo-2'-deoxyuridine (B1667946)5-ethynyl-2'-deoxyuridine
Detection Method Antibody-based immunodetectionCopper-catalyzed click chemistry
DNA Denaturation Required (e.g., acid, heat) abcam.combio-rad-antibodies.comNot required lumiprobe.compnas.org
Protocol Duration Long (at least 4 hours, often with overnight incubation) thermofisher.comShort (approx. 2 hours) thermofisher.comthermofisher.com
Sensitivity GoodExcellent, often brighter signal thermofisher.comthermofisher.com
Multiplexing Limited due to harsh denaturation thermofisher.comnih.govHighly compatible with other stains thermofisher.comthermofisher.com
Sample Integrity Potential for damage to cell and protein structure nih.govExcellent preservation of cellular structures nih.govlumiprobe.com

Analytical Quantification Methods for this compound and its Metabolites

Accurate quantification of this compound and its various metabolites in biological matrices is crucial for metabolic studies, pharmacodynamic assessments, and clinical diagnostics. researchgate.netnih.gov Mass spectrometry-based techniques are the gold standard for this purpose due to their high sensitivity and specificity. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantitative analysis of nucleosides and their metabolites. nih.govwiley.com This method combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry. rsc.org The general workflow involves separating the compounds of interest from a complex mixture using an LC column, followed by their ionization and detection by a tandem mass spectrometer. nih.govsemanticscholar.org

LC-MS/MS has been successfully applied to quantify thymidine and its analogs in various biological samples, including plasma, urine, and tissue extracts. researchgate.netnih.gov The method is highly sensitive, with detection limits often in the picogram range, allowing for the measurement of low-abundance metabolites. nih.gov For instance, a validated LC-MS/MS method for quantifying 5-methyl-2'-deoxycytidine (B118692) (a modified deoxycytidine) in urine achieved a detection limit of 0.3 picograms. nih.gov

Sample preparation is a critical step and typically involves protein precipitation followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analytes before injection into the LC-MS/MS system. researchgate.netsemanticscholar.org The use of stable isotope-labeled internal standards is essential for accurate quantification, as it corrects for variations during sample processing and analysis. nih.gov

Chromatographic and Spectrometric Approaches for Nucleoside Analysis

While LC-MS/MS is a dominant technique, various chromatographic and spectrometric approaches are employed for nucleoside analysis. The choice of method depends on the specific analytical goal, the complexity of the sample, and the required sensitivity.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is a robust method for separating and quantifying nucleosides. However, its sensitivity is lower compared to mass spectrometry.

Hydrophilic Interaction Liquid Chromatography (HILIC): Nucleosides and nucleotides are highly polar (hydrophilic) molecules. mdpi.com HILIC is a chromatographic mode particularly well-suited for retaining and separating such polar compounds, which may have poor retention on traditional reversed-phase (RP) columns. nih.govmdpi.com

Mass Spectrometric Methods:

Mass spectrometry provides detailed structural information and allows for the identification and quantification of known and unknown metabolites. nih.govwiley.com Different ionization sources, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be used depending on the analyte's properties. researchgate.net The coupling of these separation and detection techniques provides a versatile platform for comprehensive nucleoside analysis. nih.gov

Enzymatic Synthesis and Functional Characterization of this compound Nucleotides and Analogs

The synthesis of modified nucleoside phosphates is essential for creating probes for biological assays and for developing new therapeutic agents. mdpi.comacs.org While chemical synthesis is possible, enzymatic methods offer significant advantages in terms of regio- and stereoselectivity, leading to higher yields and fewer side products under mild reaction conditions. mdpi.com

Enzymes involved in nucleotide metabolism, such as nucleoside kinases, are powerful biocatalysts for this purpose. mdpi.com Nucleoside kinases catalyze the transfer of a phosphate (B84403) group from a donor like ATP or GTP to the 5'-hydroxyl group of a nucleoside, forming a nucleoside 5'-monophosphate. mdpi.com These monophosphates can then be further phosphorylated to di- and triphosphates using other enzymes in one-pot cascade reactions. mdpi.com For example, deoxynucleoside kinase from Drosophila melanogaster has been shown to phosphorylate a wide range of canonical and modified nucleosides with high efficiency. mdpi.com

The functional characterization of these enzymes and their ability to process analogs of this compound is a key area of research. For instance, human deoxycytidine kinase (dCK) does not typically phosphorylate thymidine. drugbank.com However, through structural and kinetic studies, researchers have engineered dCK variants with altered active sites that can efficiently phosphorylate 5-substituted thymidine and deoxycytidine analogs. drugbank.com This work not only enhances the understanding of enzyme-substrate specificity but also opens avenues for applications in gene therapy, where such engineered enzymes could be used to activate specific prodrugs within cancer cells. drugbank.com

Investigational Therapeutic Applications and Pharmacological Research of 5 Deoxythymidine Analogs

Antiviral Therapeutic Strategies Utilizing 5'-Deoxythymidine Analogs

Nucleoside analogs are a critical class of antiviral drugs, primarily targeting the viral polymerase enzymes responsible for replicating the viral genome. mssm.edu The development of analogs of native nucleosides, including thymidine (B127349), was spurred by the idea that these modified molecules could disrupt biochemical processes in virus-infected cells and inhibit viral replication. nih.gov

Mechanisms of Action in Viral Replication Inhibition (e.g., HIV)

The primary mechanism by which this compound analogs, such as Zidovudine (AZT), inhibit viral replication is through the termination of DNA chain synthesis. numberanalytics.com This process begins with the intracellular phosphorylation of the nucleoside analog to its active triphosphate form by cellular or viral kinases. numberanalytics.comresearchgate.net In the case of retroviruses like HIV, this active triphosphate analog then competes with the natural deoxythymidine triphosphate (dTTP) for binding to the viral reverse transcriptase (RT) enzyme. researchgate.netnih.gov

Once the analog is incorporated into the growing viral DNA strand, it halts further elongation. researchgate.net This is because many of these analogs, like AZT, lack the 3'-hydroxyl group necessary to form the phosphodiester bond with the next incoming nucleotide. researchgate.net This premature termination of the DNA chain effectively stops viral replication. nih.gov For example, AZT triphosphate is a potent inhibitor of HIV-1 reverse transcriptase. nih.gov While both AZT and another thymidine analog, Stavudine (d4T), are used as HIV-1 RT inhibitors, mechanistic studies continue to explore the precise interactions of their triphosphates with the enzyme-DNA complex. researchgate.net

Synergistic Effects with Other Antiviral Agents

Combination chemotherapy using multiple antiviral agents is a key strategy to enhance efficacy, reduce the risk of drug resistance, and manage toxicity. numberanalytics.comnih.gov Thymidine analogs are often a central component of these combination regimens. nih.gov Research has demonstrated significant synergistic inhibition of HIV-1 replication when thymidine analogs are combined with other antiviral drugs.

For instance, combinations of AZT with other nucleoside analogs like alovudine (B1666896) (fluorothymidine) or didanosine (B1670492) (ddI) have shown synergistic effects against HIV-1 in vitro. nih.govnih.gov Similarly, combining AZT with phosphonoformate (PFA), a non-nucleoside reverse transcriptase inhibitor, also results in synergistic inhibition of HIV-1. mssm.edunih.gov This synergy allows for a significant reduction in the required dose of each drug, which can minimize toxicity. mssm.edunih.gov The combination of AZT and recombinant alpha A interferon, which acts at different stages of viral replication, also produces synergistic antiviral activity with minimal toxicity. asm.org

However, the development of viral resistance can impact these synergistic relationships. Studies have shown that while AZT-sensitive HIV-1 strains are synergistically inhibited by combinations containing AZT, AZT-resistant strains may show only additive or even antagonistic effects. nih.gov This underscores the importance of using combination therapy early in the course of treatment before resistance emerges. nih.gov

Drug Combination Virus Effect Finding Citation
Azidothymidine (AZT) + FluorothymidineHIV-1SynergisticShowed clearly synergistic antiviral activity and diminished cytotoxicity. nih.gov
Azidothymidine (AZT) + Didanosine (ddI)HIV-1SynergisticSynergistic inhibition was observed in pretreatment, AZT-sensitive virus. nih.gov
Azidothymidine (AZT) + Phosphonoformate (PFA)HIV-1SynergisticSynergistically inhibited HIV-1 replication over a wide range of concentrations. mssm.edunih.gov
Azidothymidine (AZT) + 2',3'-dideoxythymidine (ddT)HIV-1SynergisticThe combination was found to be highly selective in its anti-HIV-1 effect versus cytotoxicity. nih.gov
Azidothymidine (AZT) + Recombinant alpha A interferonHIV-1SynergisticSynergistically inhibit HIV in vitro with minimal toxicity. asm.org

Anticancer Therapeutic Strategies Targeting Deoxythymidine Metabolism

The rapid proliferation of cancer cells necessitates a high rate of DNA synthesis, making the enzymes and pathways involved in nucleotide production attractive targets for chemotherapy. nih.govnih.gov Pyrimidine (B1678525) analogs, including those related to this compound, are designed as antimetabolites that interfere with these essential processes, leading to cytotoxicity and cell death. nih.govmdpi.com

Targeting Thymidylate Synthase in Malignancies

Thymidylate synthase (TS) is a crucial enzyme that catalyzes the methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to produce 2'-deoxythymidine-5'-monophosphate (dTMP). nih.govnih.gov This reaction is the sole de novo intracellular source of thymidine, an essential precursor for DNA biosynthesis. nih.govnih.gov Consequently, TS is a critical target for cancer chemotherapy. nih.govnih.gov

The pyrimidine analog 5-fluorouracil (B62378) (5-FU) is a classic TS inhibitor that has been a cornerstone in the treatment of various solid tumors for decades. nih.govfrontiersin.org Its active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), forms a stable inhibitory complex with TS and a folate cofactor, blocking dTMP synthesis. nih.govnih.gov This leads to a depletion of thymidine triphosphate (dTTP), which disrupts DNA replication and repair, ultimately causing cell death. frontiersin.orgnih.gov More recent and specific TS inhibitors have been developed, including the folate analogs raltitrexed (B1684501) and pemetrexed, which also effectively target this enzyme. nih.govnih.gov The success of these agents may depend on strategies to overcome cellular drug resistance, such as the acute induction of TS expression by cancer cells following treatment. nih.gov

DNA- and Target-Directed Therapies Exploiting Tumor-Specific Enzymatic Activities

A key strategy in cancer therapy is to develop drugs that are selectively activated within tumor cells, thereby maximizing their therapeutic effect while minimizing damage to healthy tissues. nih.gov This can be achieved by designing prodrugs that are converted to their active, cytotoxic form by enzymes that are overexpressed in cancer cells.

One such enzyme is thymidine phosphorylase (TP), which is found at elevated levels in many solid tumors. nih.gov TP can activate certain fluoropyrimidine prodrugs. Gene therapy approaches have also been explored where cancer cells are transfected with a gene, such as the herpes simplex virus thymidine kinase (HSV-TK) gene. nih.govresearchgate.net The viral TK enzyme can phosphorylate nucleoside analog prodrugs like ganciclovir (B1264), converting them into toxic metabolites that kill the cancer cells. nih.govresearchgate.net

Another approach involves targeting regulatory sites on enzymes. For example, the thymidine analog 5'-Amino-2',5'-dideoxythymidine (5'-AdThd) can antagonize the feedback inhibition of thymidine kinase by dTTP. nih.gov By competing with dTTP for the enzyme's regulatory site, 5'-AdThd can stimulate thymidine kinase activity and increase the uptake of other therapeutic nucleosides into the cell. nih.gov Furthermore, epigenetic therapies utilize analogs like 5-aza-2'-deoxycytidine (decitabine), which is activated by phosphorylation and incorporated into DNA, where it inhibits DNA methyltransferase. nih.gov This can lead to the re-expression of silenced tumor suppressor genes. nih.gov

Combination Therapies with this compound Analogs

Combining this compound analogs and related pyrimidine antimetabolites with other anticancer agents is a common and effective strategy to improve treatment outcomes. nih.gov Synergistic interactions can overcome drug resistance and enhance cytotoxicity. mdpi.comnih.gov

The efficacy of the TS inhibitor 5-FU is notably enhanced when combined with leucovorin, which helps to stabilize the inhibitory complex formed between FdUMP and TS. nih.govnih.gov Combination regimens like FOLFIRI (5-FU, leucovorin, irinotecan) and FOLFOX (5-FU, leucovorin, oxaliplatin) are standard treatments for colorectal cancer. mdpi.comnih.gov Preclinical studies have shown that lurbinectedin, a DNA-damaging agent, acts synergistically with irinotecan (B1672180) and 5-FU in pancreatic cancer models. mdpi.com

Gene-directed enzyme prodrug therapies have also been combined for synergistic effects. The combination of the HSV-TK/ganciclovir system with the cytosine deaminase/5-fluorocytosine system resulted in synergistic cancer cell killing. nih.gov This synergy was linked to the enhancement of ganciclovir phosphorylation by 5-FU. nih.gov Epigenetic agents like decitabine (B1684300) are also being investigated in combination therapies, with preclinical studies showing additive to synergistic antineoplastic action when combined with other cytotoxic or epigenetic drugs. researchgate.net

Combination Therapy Cancer Type (Model) Mechanism/Rationale Observed Effect Citation
5-Fluorouracil (5-FU) + LeucovorinColorectal CancerStabilizes the ternary complex between FdUMP and thymidylate synthase.Enhanced activity of 5-FU. nih.govnih.gov
5-Fluorouracil (5-FU) + Irinotecan + LurbinectedinPancreatic Cancer (Preclinical)Lurbinectedin enhances the synergism between 5-FU and irinotecan.Highly efficient and synergistic killing of tumor cells. mdpi.com
HSV-TK/Ganciclovir + Cytosine Deaminase/5-FluorocytosineGliosarcoma (Preclinical)5-FU (from 5-fluorocytosine) enhances the phosphorylation of ganciclovir.Synergistic reduction in cell survival in vitro and in vivo. nih.gov
Decitabine (5-aza-2'-deoxycytidine) + Other agentsVarious Cancers (Preclinical)Combination of epigenetic therapy with cytotoxic agents.Additive to synergistic antineoplastic action. researchgate.net
5-Fluorodeoxyuridine monophosphate (FdUMP) + RaltitrexedOvarian Cancer (Preclinical)Mutually non-exclusive binding to different sites on thymidylate synthase.Synergistic inhibition of cancer cell growth. nih.gov

Emerging Therapeutic Roles in Genetic and Metabolic Disorders

Analogs of this compound are being explored for their potential in addressing rare genetic and metabolic diseases, primarily by compensating for deficiencies in nucleotide synthesis pathways.

Thymidine Kinase 2 Deficiency (TK2d) is an autosomal recessive mitochondrial DNA (mtDNA) depletion syndrome. It stems from mutations in the TK2 gene, which codes for the mitochondrial enzyme thymidine kinase 2. This enzyme is critical for the mitochondrial pyrimidine salvage pathway, where it phosphorylates deoxythymidine (dT) and deoxycytidine (dC) to form deoxythymidine monophosphate (dTMP) and deoxycytidine monophosphate (dCMP), respectively. nih.govnih.gov These monophosphates are essential precursors for the synthesis of the deoxynucleoside triphosphates (dNTPs) required for mtDNA replication and maintenance. youtube.com A deficiency in TK2 leads to an imbalance in the mitochondrial dNTP pool, causing mtDNA depletion and, consequently, severe myopathy in infants and children. nih.govyoutube.com

To address this, a "molecular bypass therapy" has been developed. Initial research in a knock-in mouse model of TK2d (Tk2 H126N) showed that administering the products of the TK2 enzyme, dCMP and dTMP, could significantly prolong the median lifespan. nih.govyoutube.com However, researchers observed that these nucleotide monophosphates were rapidly broken down into their respective nucleosides, deoxycytidine (dC) and deoxythymidine (dT), after administration. This suggested that the nucleosides themselves were the primary active therapeutic agents. nih.gov

Subsequent studies confirmed that a combination therapy of deoxycytidine and deoxythymidine (dC/dT) was effective. nih.gov In mouse models, oral dC/dT treatment successfully delayed disease onset, extended lifespan, and restored the copy number of mtDNA. nih.govnih.gov This approach works by utilizing the cytosolic nucleoside salvage pathway, where enzymes like thymidine kinase 1 (TK1) and deoxycytidine kinase (dCK) phosphorylate the administered nucleosides. The resulting monophosphates can then enter the mitochondria to support mtDNA synthesis, effectively bypassing the deficient mitochondrial TK2 enzyme. mdpi.com Based on these preclinical findings, pyrimidine nucleoside therapy has been administered to TK2d patients under compassionate use programs, showing favorable clinical efficacy and survival benefits. nih.govmarchofdimes.org

Table 1: Effect of Deoxycytidine (dC) and Deoxythymidine (dT) Therapy on Lifespan in a TK2-deficient Mouse Model

Treatment GroupMedian Lifespan (Days)Increase in Lifespan vs. Untreated
Untreated Tk2-/- Mice13N/A
Tk2-/- Mice + 200 mg/kg/day dCMP/dTMP~26-34~2-2.6x
Tk2-/- Mice + 260 mg/kg/day dC/dT~34~2.6x
Tk2-/- Mice + 520 mg/kg/day dC/dT~34~2.6x

Data sourced from studies on Tk2 H126N knock-in mice. nih.govyoutube.com

Failure of the neural tube to close during embryonic development leads to severe birth defects like spina bifida and anencephaly. nih.gov While maternal supplementation with folic acid is a well-established preventive measure, a significant portion of neural tube defects (NTDs) are folic acid-resistant. nih.govnih.gov Research suggests that the preventive action of folic acid is linked to its role in one-carbon metabolism, which is essential for synthesizing nucleotides needed for DNA replication. nih.govmdpi.com An impairment in this pathway can disrupt DNA synthesis and lead to genomic instability. youtube.commdpi.com

Defective thymidylate biosynthesis, in particular, has been implicated in the development of NTDs in mouse models. nih.govmdpi.com This suggests that an adequate supply of nucleotides is critical for the rapid cellular proliferation required for neural tube closure. nih.gov Building on this, researchers have investigated direct supplementation with nucleotide precursors as a strategy to prevent folic acid-resistant NTDs.

In the curly tail mouse model, which exhibits folic acid-resistant spina bifida, supplementation with thymidine alone had a minimal effect. nih.gov However, when thymidine was administered in combination with a purine (B94841) precursor, such as adenine (B156593) or guanosine (B1672433) monophosphate (GMP), there was a significant protective effect, reducing the frequency of spina bifida by as much as 85%. nih.gov The proposed mechanism is that providing both pyrimidine (thymidine) and purine precursors bypasses potential bottlenecks in folate metabolism and directly fuels DNA synthesis. nih.govnih.gov This stimulates the rate of cell division in the closing neural folds, thereby preventing the defect. nih.gov These findings highlight a potential therapeutic role for providing a balanced supply of nucleotide precursors, including thymidine, to address specific types of genomic instability that manifest as developmental defects. nih.govnih.gov

Table 2: Efficacy of Nucleotide Precursor Supplementation in a Folic Acid-Resistant NTD Mouse Model

Treatment Group (Maternal Supplementation)Number of EmbryosSpina Bifida Incidence (%)Reduction in Incidence vs. Control
Control (Water)18713.4%N/A
Thymidine + Adenine882.3%83%
Thymidine + GMP802.5%81%
Thymidine Only11412.3%8%

Data adapted from research on the curly tail mouse model. nih.gov

Pharmacodynamic and Pharmacokinetic Research Insights of this compound Analogs

The therapeutic effect of nucleoside analogs is critically dependent on their absorption, distribution, metabolism, and interaction with cellular targets. Understanding these pharmacokinetic (PK) and pharmacodynamic (PD) properties is essential for their development.

The journey of a this compound analog from administration to its site of action involves several key steps. As nucleosides are generally hydrophilic, their passage across cell membranes is not typically achieved by passive diffusion alone. nih.gov Instead, it is mediated by specialized membrane transport proteins. nih.govnih.gov

Key transporters involved in the cellular uptake of pyrimidine nucleoside analogs include:

Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that move nucleosides into the cell against a concentration gradient. CNT1 shows a preference for pyrimidine nucleosides. nih.gov

Equilibrative Nucleoside Transporters (ENTs): These are sodium-independent transporters that facilitate the movement of nucleosides down their concentration gradient. Nearly all tested antiviral nucleoside analogs have been identified as substrates for ENTs. nih.gov

Once inside the cell, a this compound analog is a prodrug that must be activated through phosphorylation. nih.gov This process is carried out by cellular kinases:

The analog is first converted to its monophosphate form, a reaction often catalyzed by thymidine kinase (TK1 in the cytoplasm, or TK2 in the mitochondria). nih.gov

The monophosphate is then converted to a diphosphate (B83284) by thymidylate kinase. nih.gov

Finally, the diphosphate is converted to the active triphosphate form by a nucleoside diphosphate kinase. nih.gov

This active triphosphate metabolite can then compete with the natural deoxythymidine triphosphate (dTTP) for incorporation into DNA by DNA polymerases or viral reverse transcriptases, leading to DNA chain termination and therapeutic effect. nih.gov Some analogs, like 5'-Amino-2',5'-dideoxythymidine (5'-AdThd), have also been shown to interact with thymidine kinase at its regulatory site, antagonizing the feedback inhibition normally exerted by dTTP and thereby stimulating the uptake and phosphorylation of thymidine. wikipedia.org

Table 3: Key Transporters in Nucleoside Analog Cellular Uptake

Transporter FamilyNameDriving ForceSubstrate PreferenceRole in Analog Therapy
SLC28 CNT1Sodium-dependentPyrimidines (e.g., Thymidine)Mediates uptake of pyrimidine analogs into cells. nih.gov
SLC28 CNT2Sodium-dependentPurinesPrimarily transports purine analogs. nih.gov
SLC28 CNT3Sodium-dependentPurines and PyrimidinesBroad-spectrum nucleoside analog transport. nih.gov
SLC29 ENT1/ENT2Facilitated diffusionPurines and PyrimidinesBidirectional transport of a wide range of nucleoside analogs. nih.gov

Predicting the in vivo efficacy of a drug from early-stage data is a major goal in pharmaceutical development. plos.org For this compound analogs and other investigational drugs, quantitative systems pharmacology (QSP) offers a powerful framework. These are mathematical models that integrate data from various sources to simulate a drug's effect on the body. oncohemakey.com

A key application is the development of pharmacokinetic/pharmacodynamic (PK/PD) models that can predict in vivo outcomes, such as tumor growth inhibition in oncology, based almost entirely on in vitro data. plos.org This approach reduces reliance on animal testing and helps optimize clinical trial design. oncohemakey.com

The process typically involves:

In Vitro Pharmacodynamic (PD) Modeling: Cell-based assays are used to generate detailed data on the drug's effect over a range of doses and time points. This includes measuring target engagement (e.g., binding to a kinase), downstream biomarker changes, and the ultimate effect on cell growth or viability. oncohemakey.com

In Vivo Pharmacokinetic (PK) Modeling: A separate model is built to describe how the drug is absorbed, distributed, metabolized, and eliminated in the body, determining the concentration of the drug over time in the plasma. oncohemakey.com

Model Integration and Scaling: The in vitro PD model is then linked with the in vivo PK model. oncohemakey.com By adjusting a few key parameters, such as the intrinsic growth rate of cells in a tumor versus a culture dish, the integrated model can simulate the drug's effect in a living system.

These models have successfully predicted in vivo tumor response to various agents by quantitatively linking drug concentration to target engagement, biomarker modulation, and cell growth dynamics. oncohemakey.com Such systems provide a robust, mechanistic framework for evaluating the potential efficacy of novel this compound analogs long before they reach late-stage development.

Table 4: Components of a Predictive In Vitro to In Vivo Efficacy Model

Model ComponentData Source / TypePurpose
Pharmacokinetics (PK) In vivo studies (e.g., in mice)Describes drug concentration in plasma over time after dosing. oncohemakey.com
Target Engagement In vitro cell assaysMeasures the binding of the drug to its molecular target (e.g., an enzyme).
Biomarker Dynamics In vitro cell assaysQuantifies changes in downstream molecules affected by target engagement.
Cell Growth Dynamics In vitro cell proliferation/viability assaysMeasures the drug's impact on cell growth, including cytostatic or cytotoxic effects.
Integrated PK/PD Model Mathematical combination of the above componentsPredicts in vivo efficacy (e.g., tumor growth) across different doses and schedules. oncohemakey.com

Future Research Directions and Translational Challenges

Elucidating Novel Biological Functions and Regulatory Pathways of 5'-Deoxythymidine

While this compound is primarily known as a synthetic nucleoside analog used as a research tool in antiviral and anticancer studies, its endogenous roles and the full spectrum of its biological activities are not completely understood. chemicalbook.commedchemexpress.com Future research must focus on uncovering its novel functions and the intricate regulatory pathways it may influence.

Initial studies have shown that this compound exhibits antibacterial activity against microorganisms like Bacillus subtilis and Staphylococcus aureus. chemicalbook.com However, the precise mechanisms underpinning this antibacterial action are yet to be fully elucidated. A critical area of investigation is how the absence of the 5'-hydroxyl group, which prevents its phosphorylation and subsequent incorporation into DNA by polymerases, leads to its biological effects. chemicalbook.comwikipedia.orgs3waas.gov.in

Further research is needed to explore its potential roles in cellular processes beyond DNA synthesis. For instance, the study of related analogs like 5'-amino-5'-deoxythymidine (B1215968) has shown its incorporation into viral DNA, suggesting that even modified deoxythymidines can interact with cellular machinery in unexpected ways. nih.gov Investigating whether this compound or its metabolites interact with other cellular targets, such as kinases, signaling proteins, or RNA, could reveal novel therapeutic opportunities. Understanding its transport and metabolism within human cells is also crucial; early research indicated that it is taken up non-concentratively and can be partially inhibited by other nucleosides, pointing towards specific membrane transport mechanisms. chemicalbook.com The exploration of hypermodified thymidines in bacteriophages, which are synthesized post-replication from thymidine (B127349) analogs, suggests complex and undiscovered pathways that could provide a framework for understanding how cells might process or be affected by this compound. nih.gov

Rational Design and Development of Advanced this compound Analog Therapeutics

The development of nucleoside analogues has been a cornerstone of antiviral and anticancer chemotherapy for decades. scilit.comnih.gov The rational design of advanced therapeutics based on the this compound scaffold is a promising frontier. This approach leverages detailed structural knowledge of target enzymes to create potent and highly selective inhibitors.

A notable example is the design of 5'-thiourea-substituted α-thymidine analogues aimed at inhibiting thymidine monophosphate kinase of Mycobacterium tuberculosis (TMPKmt), a key target for anti-tuberculosis drug development. scispace.comnih.gov By analyzing the X-ray crystal structure of TMPKmt, researchers were able to design α-thymidine derivatives with moieties that fit precisely into the enzyme's active site. nih.gov This strategy led to the identification of compounds with significant inhibitory activity against M. tuberculosis and low cytotoxicity. scispace.com

Future rational design efforts could explore a variety of modifications to the this compound structure. These include:

Alternative 5'-Substitutions: Beyond thiourea (B124793) groups, other moieties could be attached to the 5'-position to target different enzymes or improve pharmacokinetic properties.

Modifications to the Sugar Ring: Altering the deoxyribose ring, for example by introducing heteroatoms (like sulfur in 4'-thio-analogs) or creating acyclic versions, can confer resistance to degradation and alter target specificity. nih.govnih.gov

Base Modifications: Changes to the thymine (B56734) base itself could enhance binding affinity or introduce new mechanisms of action. nih.gov

Conjugate Drugs: Linking this compound to other cytotoxic agents could create targeted therapies that deliver a toxic payload specifically to cells that express high levels of nucleoside transporters or kinases. nih.gov

The development of these advanced analogs represents a strategic approach to creating a new generation of antibiotics and chemotherapeutics. scilit.comscispace.commdpi.com

Table 1: Examples of Rationally Designed Thymidine Analogs and Their Activity

Compound Name Target Biological Activity Reference
α-Thymidine derivative 15 ((3-trifluoromethyl-4-chlorophenyl)thiourea substituted) Mycobacterium tuberculosis TMPK (TMPKmt) Ki of 0.6 µM; selective over human TMPK; inhibits growth of M. bovis and M. tuberculosis. nih.gov
3'-Deoxythymidine phenylquinoxaline conjugate (dT-QX) Thymidine Kinases (TKs) in cancer cells Selectively kills various cancer cell types with low cytotoxicity in normal cells; inhibits DNA synthesis. nih.gov
5-Aza-4′-thio-2′-deoxycytidine (aza-T-dCyd) DNA methyltransferase 1 (DNMT1) Potent DNMT1-depleting agent with antitumor activity. The 4'-thio modification alters metabolism favorably. nih.gov
5'-Amino-5'-deoxythymidine (5'-AdThd) Herpes Simplex Virus Type 1 (HSV-1) Incorporated into viral DNA in a dose-dependent manner, correlating with its antiviral activity. nih.gov

Refinement of Analytical and Imaging Technologies for In Situ Deoxythymidine Studies

To fully understand the pharmacokinetics, biodistribution, and mechanism of action of this compound and its analogs, the refinement of analytical and imaging technologies is essential. These tools are critical for both preclinical development and potential clinical translation.

Analytical Technologies: High-Performance Liquid Chromatography (HPLC) is a foundational technique for quantifying nucleoside analogs in biological fluids and tissues. nih.gov Validated, stability-indicating HPLC methods are crucial for pharmacokinetic studies, allowing for the precise measurement of the parent drug and its metabolites. nih.gov Future refinements could focus on enhancing sensitivity and throughput, for example, by coupling HPLC with tandem mass spectrometry (LC-MS/MS), which requires smaller sample volumes and offers high accuracy for measuring compounds like modified nucleosides in genomic DNA. researchgate.net Developing these robust analytical methods is a prerequisite for understanding a drug's metabolic fate, including its conversion by enzymes like cytidine (B196190) deaminase or thymidine phosphorylase. nih.gov

Imaging Technologies: Molecular imaging techniques, particularly Positron Emission Tomography (PET), offer a non-invasive way to visualize and quantify the distribution of drug molecules in real-time. nih.govbioemtech.com Radiolabeled analogs of thymidine, such as 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), are already used to image tumor proliferation by tracking the activity of the nucleoside salvage pathway. nih.gov

Future research should focus on developing specific PET tracers for this compound or its therapeutic analogs. For instance, studies on 4'-[methyl-¹¹C]thiothymidine have shown its potential as a tumor proliferation imaging agent with uptake that correlates well with DNA synthesis levels. nih.gov The development of such imaging agents would be invaluable for:

Confirming that the drug reaches its target tissue. nih.gov

Studying drug distribution and accumulation in non-target organs to predict potential toxicity. nih.gov

Assessing target engagement and pharmacodynamic effects non-invasively.

Challenges in this area include the synthesis of suitable radiolabeled precursors and ensuring that the radiolabel does not alter the biological activity of the parent molecule. bioemtech.comnih.gov Overcoming these hurdles will provide powerful tools for optimizing drug development and guiding clinical application.

Integrative Approaches in Systems Biology and Personalized Medicine to Optimize Therapeutic Outcomes

The traditional "one-size-fits-all" approach to medicine is being superseded by strategies that tailor treatment to the individual characteristics of each patient. nih.gov Integrative approaches combining systems biology and personalized medicine are poised to revolutionize the therapeutic application of this compound analogs.

Systems Biology: Systems biology moves beyond a single-target focus to provide a holistic view of the complex interactions between genes, proteins, and metabolites within a biological system. nih.govdrugtargetreview.com By employing high-throughput "omics" technologies (genomics, proteomics, metabolomics), researchers can build computational models to understand the entirety of a cell's response to a drug. nih.govfrontiersin.org For this compound-based therapies, systems biology can help:

Identify all cellular pathways affected by the drug, uncovering off-target effects or novel mechanisms of action.

Unravel mechanisms of drug resistance by comparing the molecular profiles of sensitive and resistant cells. drugtargetreview.com

Discover predictive biomarkers that indicate which patients are most likely to respond to treatment. drugtargetreview.com

Personalized Medicine: Personalized (or precision) medicine uses a patient's unique genetic and molecular profile to guide therapeutic decisions. nih.govmdpi.com The effectiveness of many drugs, including nucleoside analogs, can vary significantly between individuals due to genetic differences in drug-metabolizing enzymes, transporters, or targets. nih.gov Integrating personalized approaches with the development of this compound analogs could involve:

Patient Stratification: Using biomarkers identified through systems biology, patients could be stratified into groups of likely responders and non-responders before treatment begins.

Tailored Dosing: Understanding a patient's metabolic profile (e.g., the activity of enzymes that activate or degrade the drug) could allow for dose optimization to maximize efficacy and minimize toxicity.

Combination Therapies: Systems-level analysis may reveal that a this compound analog is most effective when combined with another agent that targets a complementary pathway, leading to synergistic effects. mdpi.com

By combining these integrative strategies, the development and clinical implementation of this compound therapeutics can be made more efficient and effective, ultimately leading to better patient outcomes. mdpi.com

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing the antibacterial activity of 5'-Deoxythymidine?

  • Methodological Answer : To evaluate antibacterial activity, researchers typically use standardized assays such as minimum inhibitory concentration (MIC) determinations. For example:

  • Bacterial strains : Select Gram-positive models like Bacillus subtilis or Staphylococcus aureus due to their sensitivity to this compound .
  • Controls : Include thymidine as a comparator to distinguish this compound-specific effects.
  • Data interpretation : Compare growth inhibition curves and IC50 values to quantify potency. Ensure reproducibility by triplicate testing under varied pH and nutrient conditions .

Q. How is this compound structurally distinguished from thymidine in DNA synthesis studies?

  • Methodological Answer :

  • Structural analysis : Use NMR or X-ray crystallography to confirm the absence of a hydroxyl group (-OH) at the 5' position of the deoxyribose moiety, a key distinction from thymidine .
  • Functional assays : Monitor incorporation into synthetic DNA strands via polymerase chain reaction (PCR) with thymidine kinase-deficient bacterial systems to isolate this compound-specific uptake .
  • Chromatography : HPLC or mass spectrometry can separate and quantify this compound from thymidine in enzymatic reaction mixtures .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound's antiviral efficacy across HIV-1 strains with reverse transcriptase (RT) mutations?

  • Methodological Answer :

  • Mutation profiling : Use site-directed mutagenesis to introduce mutations (e.g., Q151M, F116Y) into RT and measure IC50 shifts via cell-based viral replication assays .
  • Structural modeling : Compare RT crystal structures (wild-type vs. mutant) to identify steric hindrance or altered dNTP-binding pockets affecting this compound-triphosphate incorporation .
  • Clinical correlation : Cross-reference in vitro resistance data with patient-derived HIV sequences to validate mutation-specific efficacy loss .

Q. What strategies mitigate off-target effects when using this compound analogs in oligonucleotide gene therapy?

  • Methodological Answer :

  • Chemical modifications : Introduce 5'-O-methylation or unlocked nucleoside analogs (UNA) at the 5' end to prevent unintended loading into RNA-induced silencing complexes (RISC) .
  • In silico screening**: Use BLAST to identify sequence homology between modified oligonucleotides and non-target transcripts .
  • Functional validation : Perform RNA-seq or proteomics post-treatment to quantify off-target gene silencing and adjust modification patterns iteratively .

Q. How is this compound's role in 5-Fluorouracil (5-FU) resistance studied in colon cancer models?

  • Methodological Answer :

  • Metabolic tracing : Use radiolabeled this compound to track its conversion into dTMP via thymidylate synthase (TS) in 5-FU-resistant cell lines .
  • Knockdown/overexpression : Modulate TS or thymidine kinase expression via CRISPR/Cas9 to assess compensatory pathways restoring dTMP synthesis .
  • Pharmacodynamic modeling : Correlate intracellular dTTP/dUTP ratios with apoptosis rates to quantify resistance thresholds .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound's hematologic toxicity in antiviral trials?

  • Methodological Answer :

  • Cohort stratification : Analyze toxicity data by baseline CD4+ counts, vitamin B12 levels, and concurrent acetaminophen use, which exacerbate myelosuppression .
  • Dose optimization : Implement pharmacokinetic-guided dosing (e.g., AUC monitoring) to balance efficacy and toxicity in immunocompromised patients .
  • Comparative studies : Contrast toxicity profiles of this compound derivatives (e.g., AZT) with newer analogs (e.g., 3'-azido-3'-deoxythymidine) to identify structural determinants of safety .

Experimental Design Considerations

Q. What controls are critical when studying this compound's photoionization thresholds in aqueous solutions?

  • Methodological Answer :

  • Hydration effects : Use Gibbs free energy calculations and SCF molecular orbital models to account for solvation-induced shifts in ionization energy (e.g., 4.46 eV for indole vs. 4.35 eV experimentally) .
  • Reference compounds : Include uridine or tryptophan as internal standards in laser-based ionization assays to calibrate equipment .
  • Temperature control : Conduct experiments at 77 K in perchlorate glasses to stabilize ionization intermediates for reproducible measurements .

Tables for Reference

Property This compound Thymidine
5' Position HydrogenHydroxyl (-OH)
Role in DNA Synthesis dTMP precursorDirect incorporation
Antiviral Target Reverse transcriptaseThymidylate synthase
IC50 (HIV-1) Strain-dependent N/A

Table 1: Key distinctions between this compound and thymidine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.